

# Measuring GLP-1 Secretion in Response to (+)-KDT501 Treatment: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

(+)-KDT501 is a synthetic isohumulone that has been identified as a potent and selective agonist of the bitter taste receptor TGR5 (TAS1R family), specifically activating TAS2R108 in mice and TAS2R1 in humans. This activation on enteroendocrine L-cells, located in the gastrointestinal tract, stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone with therapeutic potential for type 2 diabetes and obesity. These application notes provide detailed protocols for measuring GLP-1 secretion in response to (+)-KDT501 treatment in both in vitro and in vivo models, along with a summary of expected quantitative outcomes and a depiction of the underlying signaling pathway.

#### **Data Presentation**

The following tables summarize the quantitative data on GLP-1 secretion following treatment with **(+)-KDT501** in diet-induced obese (DIO) mice.

Table 1: Effect of a Single Oral Dose of (+)-KDT501 on Circulating GLP-1 Levels in DIO Mice



Treatment Group	Dose (mg/kg)	Time Point	Mean GLP-1 (pg/mL) ± SEM	Fold Change vs. Vehicle
Vehicle	-	30 min	~10	1.0
(+)-KDT501	150	30 min	~25	~2.5

Table 2: Effect of 4-Day Oral Dosing of (+)-KDT501 on Plasma GLP-1 Levels in DIO Mice

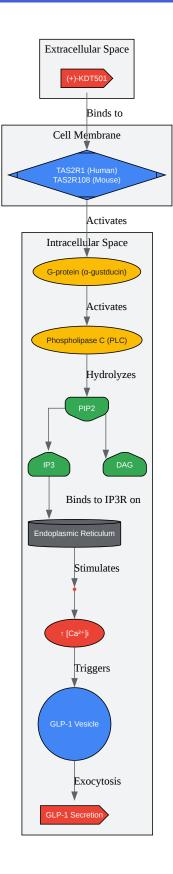
Treatment Group	Daily Dose (mg/kg)	Duration	Mean GLP-1 (pg/mL) ± SEM	Fold Change vs. Vehicle
Vehicle	-	4 days	~5	1.0
(+)-KDT501	150	4 days	>50	>10

Note: Data is approximated from published graphical representations and intended for illustrative purposes.

## **Signaling Pathway**

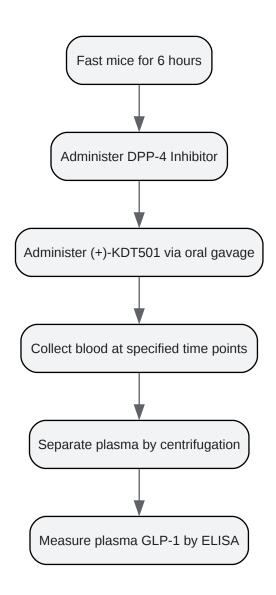
The mechanism of **(+)-KDT501**-induced GLP-1 secretion is initiated by its binding to bitter taste receptors on the surface of enteroendocrine L-cells.











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